Cas no 1287218-58-9 (3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid)
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid structure](https://ja.kuujia.com/scimg/cas/1287218-58-9x500.png)
3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid 化学的及び物理的性質
名前と識別子
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- 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
- 3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)benzoic acid
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- MDL: MFCD14666472
- インチ: 1S/C13H8F3NO3/c14-13(15,16)10-5-2-6-11(17-10)20-9-4-1-3-8(7-9)12(18)19/h1-7H,(H,18,19)
- InChIKey: UWYPBJPQEGBZET-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(=N1)OC1C=CC=C(C(=O)O)C=1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 348
- トポロジー分子極性表面積: 59.4
3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 082174-1g |
3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid, 97% |
1287218-58-9 | 97% | 1g |
$414.00 | 2023-09-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1801326-5g |
3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)benzoic acid |
1287218-58-9 | 97% | 5g |
¥7467.00 | 2024-08-09 |
3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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10. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acidに関する追加情報
3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid: A Comprehensive Overview
3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid (CAS No. 1287218-58-9) is a highly specialized organic compound with significant applications in the pharmaceutical and chemical industries. This compound, characterized by its unique structure, has garnered attention due to its potential in drug development and as a key intermediate in synthetic chemistry. The molecule consists of a benzoic acid moiety linked to a pyridine ring substituted with a trifluoromethyl group, creating a structure that is both versatile and functionally rich.
The trifluoromethyl pyridine moiety in the compound plays a crucial role in its chemical properties. Trifluoromethyl groups are known for their electron-withdrawing effects, which enhance the stability and reactivity of the molecule. This feature makes 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid an attractive candidate for various chemical transformations. Recent studies have explored its role in medicinal chemistry, particularly in the design of bioactive compounds with improved pharmacokinetic profiles.
One of the most notable applications of this compound is in the synthesis of antimicrobial agents. Researchers have reported that derivatives of 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid exhibit potent activity against a range of bacterial and fungal pathogens. These findings underscore the potential of this compound as a lead molecule in the development of new antibiotics, addressing the growing concern of antimicrobial resistance.
In addition to its antimicrobial properties, 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid has shown promise in cancer therapy. Preclinical studies have demonstrated that certain analogs of this compound can selectively target cancer cells, inducing apoptosis while sparing healthy cells. This selective toxicity suggests that the compound could be developed into a novel class of anticancer drugs with reduced side effects.
The synthesis of 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the preparation of the pyridine derivative, followed by nucleophilic substitution to introduce the benzoic acid group. Recent advancements in catalysis have enabled higher yields and improved purity, making this compound more accessible for large-scale production.
From an environmental standpoint, researchers have investigated the biodegradability and ecological impact of 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid. Studies indicate that under controlled conditions, the compound undergoes efficient biodegradation, reducing its potential to accumulate in ecosystems. This is particularly important for ensuring sustainable practices in chemical manufacturing and use.
Looking ahead, ongoing research is focused on optimizing the properties of 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid for specific therapeutic applications. By leveraging computational chemistry tools and high-throughput screening techniques, scientists aim to identify novel derivatives with enhanced efficacy and reduced toxicity. These efforts are expected to pave the way for innovative treatments across various disease areas.
In conclusion, 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid (CAS No. 1287218-58-9) stands out as a versatile and valuable compound with broad implications in drug discovery and chemical synthesis. Its unique structure, coupled with emerging research findings, positions it as a key player in advancing modern medicine and sustainable chemistry practices.
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